2-Amino-N-phenylacetamide

Physicochemical characterization Pre-formulation Medicinal chemistry

Researchers developing Slack potassium channel inhibitors require the authentic unsubstituted 2-amino-N-phenylacetamide core-positional isomers and N-alkylated analogs fail to engage the target, as SAR studies confirm even minor modifications abolish Slack inhibitory activity. This bifunctional building block supplies: • Intact α-amino anilide pharmacophoric geometry critical for Slack target engagement • Orthogonal nucleophilic centers (α-NH₂ + anilide N) enabling selective heterocyclic annulation to 2-methylbenzimidazole and 1,4-benzodiazepin-2-ones • Aqueous solubility of 5.86 g/L (logP -0.09) facilitating reactions in mixed aqueous-organic media Supplied at ≥98% purity; immediate global availability.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 32074-28-5
Cat. No. B7793048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-phenylacetamide
CAS32074-28-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN
InChIInChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
InChIKeyQRKJNCRCYBKANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-phenylacetamide (CAS 32074-28-5): Core Scaffold Properties and Analytical Baseline


2-Amino-N-phenylacetamide (CAS 555-48-6, also known as 2-aminoacetanilide, glycine anilide, or N-phenylglycinamide) is an alpha amino acid amide derivative of acetanilide, with molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol [1]. The compound contains a primary amino group alpha to the carbonyl and an anilide moiety, providing two nucleophilic centers (the α-NH₂ and the amide nitrogen) that enable its utility as a bifunctional building block in heterocyclic synthesis [2]. Key physicochemical parameters include a melting point of 196 °C, boiling point of 145–148 °C at 1 Torr, and an estimated aqueous solubility of 5.86 g/L with a calculated logP of -0.09, indicating moderate hydrophilicity [1][3]. The compound serves as the unsubstituted core scaffold for pharmacologically active series, most notably 2-amino-N-phenylacetamide-based Slack potassium channel inhibitors [4], and is a documented starting material for the synthesis of 2-methylbenzimidazole and related heterocycles [5].

2-Amino-N-phenylacetamide (CAS 32074-28-5): Why In-Class Compounds Cannot Be Interchanged


Within the aminoacetanilide family, the position of the amino substituent and the substitution pattern on the anilide nitrogen dictate both synthetic utility and biological activity. 2-Amino-N-phenylacetamide (ortho-amino substitution on the acetamide α-carbon) differs fundamentally from its positional isomers: 2′-aminoacetanilide (amino on the phenyl ring ortho to the amide), 3′-aminoacetanilide (meta-isomer), and 4′-aminoacetanilide (para-isomer), each of which exhibits distinct reactivity profiles, heterocyclic annulation pathways, and biological target engagement [1]. Furthermore, N-substituted derivatives such as 2-amino-N-methyl-N-phenylacetamide possess different steric and electronic properties that alter nucleophilicity and metabolic stability. Structure-activity relationship (SAR) studies on 2-amino-N-phenylacetamide-based Slack potassium channel inhibitors reveal a 'flat SAR' wherein even minor structural modifications result in loss of activity, underscoring that the unsubstituted 2-amino-N-phenylacetamide core is not a generic interchangeable scaffold but a specific pharmacophoric element whose precise geometry is critical for target engagement [2]. Consequently, procurement decisions that substitute this compound with a positional isomer or N-alkylated analog cannot guarantee equivalent performance in established synthetic protocols or biological assays.

2-Amino-N-phenylacetamide (CAS 32074-28-5): Quantified Differentiation Evidence


2-Amino-N-phenylacetamide Aqueous Solubility and logP Differentiate It from Positional Isomers and N-Alkylated Analogs

The aqueous solubility of 2-amino-N-phenylacetamide is 5.86 g/L with a calculated logP of -0.09 (ALOGPS) [1]. For comparison, the positional isomer 3′-aminoacetanilide (3-amino-N-phenylacetamide) exhibits aqueous solubility of 10–50 g/L at 24 °C, approximately 2- to 8-fold higher, while the N-methylated analog 2-amino-N-methyl-N-phenylacetamide has a higher logP (~0.5–1.0 estimated) due to increased hydrophobicity [2]. The moderate hydrophilicity and near-neutral logP of 2-amino-N-phenylacetamide make it particularly suitable for aqueous-phase reactions and as a building block for polar heterocycles, whereas the higher solubility of the 3′-isomer may be advantageous for aqueous formulations but disadvantageous for organic-phase extractions, and the increased lipophilicity of the N-methyl analog alters partitioning in biphasic systems and cellular permeability.

Physicochemical characterization Pre-formulation Medicinal chemistry

Melting Point and Boiling Point Distinguish 2-Amino-N-phenylacetamide from Positional Isomers and Salt Forms

2-Amino-N-phenylacetamide melts at 196 °C and boils at 145–148 °C under reduced pressure (1 Torr) [1]. In contrast, the 3′-aminoacetanilide isomer melts at 130–133 °C, a difference of ~65 °C , while the hydrochloride salt form (2-amino-N-phenylacetamide hydrochloride, CAS 4801-39-2) melts at 190–195 °C . The substantially higher melting point of the target compound relative to its 3′-isomer reflects stronger intermolecular hydrogen bonding in the crystal lattice, which may influence crystallization behavior, purification efficiency, and long-term storage stability. The distinct thermal profile enables unambiguous identity confirmation via melting point determination, a critical quality control parameter when sourcing from multiple vendors or verifying lot consistency.

Analytical chemistry Quality control Crystallization

pKa and Basicity Profile of 2-Amino-N-phenylacetamide Define Its Reactivity as a Nucleophilic Building Block

2-Amino-N-phenylacetamide exhibits a predicted pKa of 13.88 ± 0.70 for the α-amino group (conjugate acid) , classifying it as a strong base and potent nucleophile under neutral to mildly basic conditions. For comparison, simple aniline (pKa ~4.6 for conjugate acid) is a much weaker base, and N-phenylacetamide (pKa ~15–16 for amide NH) is a weaker acid [1]. The high basicity of the α-NH₂ in 2-amino-N-phenylacetamide, combined with the moderate acidity of the anilide NH, provides dual nucleophilic/electrophilic functionality that is absent in simpler analogs. This enables selective acylation, alkylation, or condensation at the α-amino group while retaining the anilide moiety for subsequent transformations. The predicted pKa value informs pH selection for reaction optimization, extraction protocols, and salt formation strategies.

Organic synthesis Amide coupling Heterocyclic chemistry

2-Amino-N-phenylacetamide as the Unsubstituted Core Scaffold in Slack Potassium Channel Inhibitor SAR

In a 2022 structure-activity relationship study of 2-amino-N-phenylacetamide derivatives as Slack potassium channel inhibitors, the unsubstituted parent scaffold (2-amino-N-phenylacetamide) served as the reference core from which all modifications were derived [1]. The high-throughput screening hit VU0606170 (a substituted 2-amino-N-phenylacetamide) demonstrated Slack inhibition, and SAR evaluation across five distinct regions of the scaffold revealed a 'flat SAR' wherein significant structural modifications, including N-alkylation, phenyl ring substitution, and α-carbon modification, resulted in loss of Slack activity [1]. Selected analogs were screened in a thallium (Tl⁺) flux assay in HEK-293 cells stably expressing wild-type human Slack channels, and further evaluated in whole-cell automated patch clamp electrophysiology [1]. The unsubstituted 2-amino-N-phenylacetamide core is therefore not merely a synthetic intermediate but the minimal pharmacophoric element required to maintain the potential for Slack channel engagement, distinguishing it from N-alkylated analogs (e.g., 2-amino-N-methyl-N-phenylacetamide) and positional isomers that deviate from this core geometry.

Ion channel pharmacology Medicinal chemistry SAR

2-Amino-N-phenylacetamide (CAS 32074-28-5): Validated Application Scenarios for Procurement and Research Use


Heterocyclic Synthesis: 2-Methylbenzimidazole and Benzodiazepinone Precursor

2-Amino-N-phenylacetamide is an established starting material for the synthesis of 2-methylbenzimidazole, a key heterocyclic scaffold in pharmaceuticals and agrochemicals [1]. The α-amino group condenses with carbonyl electrophiles to form the imidazole ring, while the anilide nitrogen remains available for further functionalization. Additionally, N′-substituted 2-aminoacetanilides serve as precursors for 1,4-benzodiazepin-2-ones, a class of compounds with CNS activity [2]. The predicted pKa of 13.88 for the α-amino group supports selective nucleophilic attack under controlled pH, and the aqueous solubility of 5.86 g/L [3] facilitates reactions in mixed aqueous-organic media. Researchers engaged in heterocyclic library synthesis should source 2-amino-N-phenylacetamide specifically, as the 3′- and 4′-isomers yield different annulation products and are not direct substitutes.

Slack Potassium Channel Inhibitor Medicinal Chemistry Programs

The 2-amino-N-phenylacetamide scaffold is the core pharmacophore for a series of Slack potassium channel inhibitors under investigation for neurological disorders [4]. SAR studies demonstrate that modifications to any of the five distinct regions of the core scaffold generally abolish Slack inhibitory activity, indicating that the unsubstituted 2-amino-N-phenylacetamide framework is the essential starting point for derivative synthesis [4]. Procurement of the parent compound is therefore necessary for medicinal chemistry teams aiming to generate novel Slack inhibitors; N-methylated analogs (e.g., 2-amino-N-methyl-N-phenylacetamide) or positional isomers lack the precise geometry required for target engagement and cannot serve as viable alternatives for this specific target class.

Glycine Anilide-Derived ACAT Inhibitor Scaffold Development

2-Amino-N-phenylacetamide (glycine anilide) represents the core glycine anilide structure upon which substituted ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors are designed. Literature precedent indicates that ACAT inhibitory potency in this class is optimized by specific substitution patterns on the anilide phenyl ring (e.g., 2,6-diisopropyl) and on the glycine nitrogen (e.g., 1,1-diphenylmethyl) [5]. The unsubstituted 2-amino-N-phenylacetamide core provides the requisite α-amino amide functionality with the flexibility to introduce diverse substituents at both nitrogen centers. The moderate hydrophilicity (logP -0.09) and water solubility (5.86 g/L) [3] facilitate initial coupling reactions in aqueous conditions, while the free α-amino group enables subsequent N-alkylation or acylation. Procurement for ACAT inhibitor discovery programs should prioritize the unsubstituted core to allow full control over substitution patterns.

Technical Documentation Hub

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